3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide
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Overview
Description
3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide is a C-nitro compound.
Scientific Research Applications
Synthesis and Structural Analysis :
- A study by Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free method for synthesizing heterocyclic amides, which can be used as intermediates in various chemical reactions, including the formation of compounds similar to 3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide. This approach involved microwave-assisted Fries rearrangement and was supported by theoretical density functional theory (DFT) calculations and crystallographic analysis (Moreno-Fuquen et al., 2019).
Antimicrobial and Antifungal Applications :
- Research by Klimesová et al. (2004) synthesized benzylsulfanyl derivatives of 1,2,4-triazole, evaluating their antimycobacterial activity against various Mycobacterium species. These compounds showed moderate antimycobacterial activity and were found to be moderately toxic (Klimesová et al., 2004).
- Roy et al. (2005) explored the synthesis of triazole derivatives with significant antibacterial and antifungal properties, highlighting the potential of these compounds in addressing microbial infections (Roy et al., 2005).
Potential in Molecular-based Devices :
- A study by Şahin et al. (2008) discussed the synthesis of a 1,2,4-triazole derivative and its application in forming metal complexes. These complexes have potential uses in molecular-based memory devices, displays, and optical switches due to their specific magnetic properties (Şahin et al., 2008).
Role in Supramolecular Chemistry :
- Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives, including compounds structurally similar to this compound. These compounds were explored as supramolecular gelators, highlighting their potential in designing new materials (Yadav & Ballabh, 2020).
Energetic Materials Research :
- Dippold et al. (2012) investigated the synthesis of energetic compounds based on 1,2,4-triazole derivatives. They focused on developing thermally stable compounds with potential applications in explosives and propellants (Dippold et al., 2012).
Properties
Molecular Formula |
C10H9N5O3 |
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Molecular Weight |
247.21 g/mol |
IUPAC Name |
3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9N5O3/c1-6-4-7(2-3-8(6)15(17)18)9(16)13-10-11-5-12-14-10/h2-5H,1H3,(H2,11,12,13,14,16) |
InChI Key |
WHQDNDFEPCHKOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NC=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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